Cas no 1805531-25-2 (4-(Aminomethyl)-5-(difluoromethyl)-3-fluoro-2-methylpyridine)

4-(Aminomethyl)-5-(difluoromethyl)-3-fluoro-2-methylpyridine is a fluorinated pyridine derivative with a unique structural profile, featuring both aminomethyl and difluoromethyl substituents. The presence of multiple fluorine atoms enhances its electron-withdrawing properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The aminomethyl group provides a reactive site for further functionalization, while the difluoromethyl moiety contributes to metabolic stability and lipophilicity. This compound’s structural versatility allows for applications in the development of bioactive molecules, particularly in drug discovery where fluorine incorporation is sought for improved binding affinity and pharmacokinetics. Its well-defined reactivity and stability under synthetic conditions make it a reliable building block for specialized chemical transformations.
4-(Aminomethyl)-5-(difluoromethyl)-3-fluoro-2-methylpyridine structure
1805531-25-2 structure
Product Name:4-(Aminomethyl)-5-(difluoromethyl)-3-fluoro-2-methylpyridine
CAS No:1805531-25-2
MF:C8H9F3N2
MW:190.165672063828
CID:4806016
Update Time:2025-10-19

4-(Aminomethyl)-5-(difluoromethyl)-3-fluoro-2-methylpyridine Chemical and Physical Properties

Names and Identifiers

    • 4-(Aminomethyl)-5-(difluoromethyl)-3-fluoro-2-methylpyridine
    • Inchi: 1S/C8H9F3N2/c1-4-7(9)5(2-12)6(3-13-4)8(10)11/h3,8H,2,12H2,1H3
    • InChI Key: ALEMGOPWYUVCIT-UHFFFAOYSA-N
    • SMILES: FC1C(C)=NC=C(C(F)F)C=1CN

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 166
  • XLogP3: 0.8
  • Topological Polar Surface Area: 38.9

4-(Aminomethyl)-5-(difluoromethyl)-3-fluoro-2-methylpyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029034086-250mg
4-(Aminomethyl)-5-(difluoromethyl)-3-fluoro-2-methylpyridine
1805531-25-2 95%
250mg
$1,019.20 2022-04-01
Alichem
A029034086-500mg
4-(Aminomethyl)-5-(difluoromethyl)-3-fluoro-2-methylpyridine
1805531-25-2 95%
500mg
$1,668.15 2022-04-01
Alichem
A029034086-1g
4-(Aminomethyl)-5-(difluoromethyl)-3-fluoro-2-methylpyridine
1805531-25-2 95%
1g
$2,779.20 2022-04-01

4-(Aminomethyl)-5-(difluoromethyl)-3-fluoro-2-methylpyridine Related Literature

Additional information on 4-(Aminomethyl)-5-(difluoromethyl)-3-fluoro-2-methylpyridine

4-(Aminomethyl)-5-(difluoromethyl)-3-fluoro-2-methylpyridine: A Comprehensive Overview

The compound 4-(Aminomethyl)-5-(difluoromethyl)-3-fluoro-2-methylpyridine, identified by the CAS number 1805531-25-2, is a synthetic organic compound with a pyridine ring as its core structure. This molecule has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by the presence of multiple substituents on the pyridine ring, including an amino group, a difluoromethyl group, and a fluorine atom, which contribute to its distinct chemical behavior.

Recent studies have highlighted the importance of pyridine derivatives like 4-(Aminomethyl)-5-(difluoromethyl)-3-fluoro-2-methylpyridine in drug discovery. The amino group attached to the pyridine ring enhances the compound's ability to form hydrogen bonds, making it a promising candidate for targeting specific biological receptors. Additionally, the presence of fluorine atoms in the molecule introduces electron-withdrawing effects, which can modulate the electronic properties of the compound and influence its interaction with biological systems.

In terms of synthesis, 4-(Aminomethyl)-5-(difluoromethyl)-3-fluoro-2-methylpyridine is typically prepared through multi-step organic reactions involving nucleophilic substitutions and coupling reactions. Researchers have optimized these processes to achieve higher yields and better purity levels. For instance, recent advancements in catalytic methods have enabled more efficient formation of the pyridine ring with precise substitution patterns.

The pharmacological activity of this compound has been extensively studied. Preclinical data suggest that it exhibits potent inhibitory effects on certain enzymes involved in inflammatory pathways, making it a potential candidate for anti-inflammatory drug development. Furthermore, its ability to penetrate cellular membranes efficiently has been demonstrated in vitro studies, indicating its potential as a drug delivery agent.

In agricultural applications, 4-(Aminomethyl)-5-(difluoromethyl)-3-fluoro-2-methylpyridine has shown promise as a herbicide due to its ability to inhibit key enzymes in plant metabolism. Field trials have demonstrated its efficacy in controlling invasive plant species without significant adverse effects on non-target organisms.

From a materials science perspective, this compound has been explored as a building block for advanced materials such as conductive polymers and sensors. Its unique electronic properties make it suitable for applications in organic electronics and optoelectronics.

In conclusion, 4-(Aminomethyl)-5-(difluoromethyl)-3-fluoro-2-methylpyridine, with CAS number 1805531-25-2, is a versatile compound with diverse applications across multiple disciplines. Its chemical structure endows it with unique properties that continue to be explored through cutting-edge research. As advancements in synthetic methods and biological testing progress, this compound holds immense potential for contributing to innovative solutions in medicine, agriculture, and materials science.

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